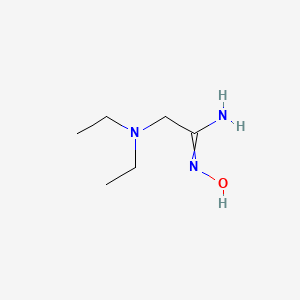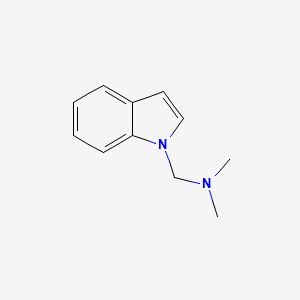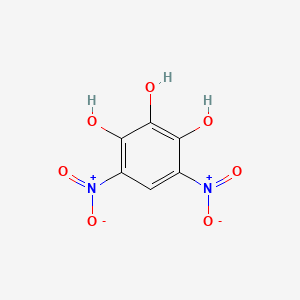
2-(Diethylamino)-N'-hydroxyacetimidamide
Übersicht
Beschreibung
“2-(Diethylamino)-N’-hydroxyacetimidamide” is a chemical compound. It is used as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen . It is also used for the synthesis of drugs in the pharmaceutical industry and as a catalyst for the synthesis of polymers in the chemical industry .
Wissenschaftliche Forschungsanwendungen
Arylsulfonamidothiazoles as Antidiabetic Drugs
A novel class of antidiabetic drugs, arylsulfonamidothiazoles, has been introduced, targeting the selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This mechanism attenuates hepatic gluconeogenesis, indicating the compound's potential for treating type 2 diabetes. Notably, a derivative demonstrated potent inhibition of human 11beta-HSD1, showcasing its therapeutic promise (Barf et al., 2002).
Biomimetic Nano-Hydroxyapatite Composites
Research into biomimetic composites has leveraged compounds like 2-(Diethylamino)-N'-hydroxyacetimidamide to develop nano-hydroxyapatite/poly(hexamethylene adipamide) composites. These materials mimic the structural and mechanical properties of natural bone, suggesting their application in bone repair and replacement technologies (Wang et al., 2002).
Advanced Oxidation/Reduction Processes
The degradation pathways of N,N'-Diethyl-m-toluamide (DEET) were explored to understand its fate in aquatic systems. This study provides insights into advanced oxidation/reduction processes for controlling contaminants like DEET in surface water, highlighting the importance of understanding chemical interactions for environmental management (Song et al., 2009).
Synthesis and Anticancer Activity of Schiff Bases
Schiff bases containing diethylamino groups have been synthesized and characterized for their anticancer activity. These compounds demonstrated potential in drug-DNA interactions, highlighting their utility in designing new therapeutic agents for cancer treatment (Uddin et al., 2020).
Hydrogel Nanoparticles for Drug Delivery
Alginic acid-poly(2-(diethylamino)ethyl methacrylate) nanoparticles have been developed for drug delivery applications. Their preparation in an aqueous medium without surfactants or organic solvents, and their ability to encapsulate and release drugs in a controlled manner, underscore their potential as carriers for labile drugs (Guo et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(diethylamino)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXULNVBFPVHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-N'-hydroxyacetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)

